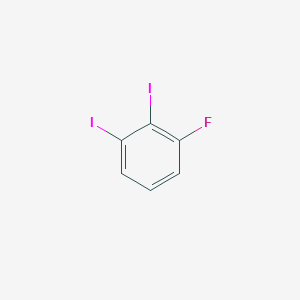

1,2-Diiodo-3-fluorobenzene

Beschreibung

1,2-Diiodo-3-fluorobenzene (C₆H₃FI₂) is a halogenated aromatic compound featuring two iodine atoms at the 1- and 2-positions and a fluorine atom at the 3-position of the benzene ring. This structure confers unique electronic and steric properties due to the strong electron-withdrawing effects of iodine and fluorine. Such compounds are often utilized in cross-coupling reactions, pharmaceutical intermediates, or materials science applications.

Eigenschaften

Molekularformel |

C6H3FI2 |

|---|---|

Molekulargewicht |

347.89 g/mol |

IUPAC-Name |

1-fluoro-2,3-diiodobenzene |

InChI |

InChI=1S/C6H3FI2/c7-4-2-1-3-5(8)6(4)9/h1-3H |

InChI-Schlüssel |

JYFUOBSQTCVCGQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1)I)I)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,2-Diiodo-3-fluorobenzene can be synthesized through a multi-step process involving the halogenation of fluorobenzene derivatives. One common method involves the diazotization of aniline derivatives followed by halogenation. For example, the diazotization of 3-fluoroaniline can be followed by iodination to introduce the iodine atoms at the desired positions .

Industrial Production Methods: Industrial production of 1,2-diiodo-3-fluorobenzene typically involves continuous-flow processes to ensure high yield and safety. The diazotization reaction is often carried out in a tubular reactor to minimize side reactions and improve stability .

Analyse Chemischer Reaktionen

Types of Reactions: 1,2-Diiodo-3-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form diiodofluorobenzene derivatives or reduction to remove the halogen atoms.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and catalysts.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products Formed:

Substitution Reactions: Products include various substituted fluorobenzene derivatives.

Oxidation Reactions: Products include diiodofluorobenzene oxides.

Reduction Reactions: Products include fluorobenzene and partially reduced derivatives.

Wissenschaftliche Forschungsanwendungen

1,2-Diiodo-3-fluorobenzene is used in several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

Biology: It is used in the study of halogen bonding interactions in biological systems.

Medicine: The compound is explored for its potential use in radiolabeling and imaging due to the presence of iodine atoms.

Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1,2-diiodo-3-fluorobenzene involves its ability to participate in electrophilic aromatic substitution reactions. The presence of iodine and fluorine atoms on the benzene ring influences the reactivity and selectivity of the compound in these reactions. The iodine atoms act as electron-withdrawing groups, making the ring more susceptible to nucleophilic attack .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The provided evidence focuses on fluorinated diaminobenzenes, which differ significantly from 1,2-diiodo-3-fluorobenzene in substituent groups (iodine vs. amino). Below is an analysis of structurally related compounds from the evidence:

Table 1: Key Structural and Functional Comparisons

*Similarity scores (0–1) are based on structural overlap with the closest compound in the evidence (1,2-diamino-3-fluorobenzene).

Key Differences:

Substituent Effects: Iodine vs. Amino Groups: The iodine atoms in 1,2-diiodo-3-fluorobenzene introduce significant steric bulk and polarizability, contrasting with the electron-rich amino groups in similar compounds. This difference would drastically alter reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) . Fluorine Position: The 3-fluorine substituent in 1,2-diiodo-3-fluorobenzene may enhance electron withdrawal comparably to fluorine in 1,2-diamino-3-fluorobenzene, but iodine’s stronger inductive effect could further deactivate the aromatic ring .

Stability and Applications: Fluorinated diaminobenzenes (e.g., 3,4,5-Trifluorobenzene-1,2-diamine) exhibit high thermal stability due to multiple fluorine atoms, making them suitable for high-performance polymers. In contrast, 1,2-diiodo-3-fluorobenzene’s iodine substituents may reduce thermal stability but increase utility in heavy-atom-mediated reactions (e.g., radiopharmaceuticals) .

Synthetic Challenges: The synthesis of 1,2-diiodo-3-fluorobenzene would require selective iodination, a process more complex than the amination or fluorination steps described for diaminobenzenes in the evidence .

Research Findings and Limitations

- Gaps in Evidence: No direct data on 1,2-diiodo-3-fluorobenzene were found in the provided sources. Comparisons rely on extrapolation from fluorinated diaminobenzenes, which share only partial structural overlap.

- Predicted Reactivity: Based on halogen electronegativity trends, 1,2-diiodo-3-fluorobenzene is expected to undergo nucleophilic aromatic substitution less readily than amino-fluorinated analogs due to iodine’s weaker leaving-group ability compared to amino groups .

Biologische Aktivität

1,2-Diiodo-3-fluorobenzene (C₆H₃I₂F) is an aromatic compound characterized by the presence of two iodine atoms and one fluorine atom attached to a benzene ring. Its unique structure imparts distinctive chemical properties that are valuable in various biological and pharmaceutical applications. This article explores the biological activity of 1,2-diiodo-3-fluorobenzene, focusing on its interactions with biological macromolecules, potential therapeutic uses, and relevant research findings.

1,2-Diiodo-3-fluorobenzene is typically a colorless to pale yellow liquid or solid, depending on temperature. The presence of halogen atoms significantly influences its reactivity and solubility properties, making it a candidate for various chemical reactions, including nucleophilic substitutions and halogen bonding interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₃I₂F |

| Molecular Weight | 292.87 g/mol |

| Appearance | Colorless to pale yellow |

| Boiling Point | ~ 200 °C |

| Density | 2.20 g/cm³ |

The biological activity of 1,2-diiodo-3-fluorobenzene is primarily attributed to its ability to interact with various molecular targets. The compound can modulate enzyme activity and receptor functions through specific binding interactions.

Key Mechanisms:

- Halogen Bonding : The iodine and fluorine atoms can participate in halogen bonding, influencing the compound's reactivity and binding affinity to biological targets.

- Nucleophilic Substitution : The iodine atoms serve as leaving groups in nucleophilic substitution reactions, facilitating the introduction of new substituents into the molecule.

- Receptor Modulation : Studies suggest that this compound can bind to receptors, potentially influencing signaling pathways relevant to drug discovery.

Drug Discovery

1,2-Diiodo-3-fluorobenzene has garnered attention in pharmaceutical research due to its potential as a building block for synthesizing biologically active compounds. Its unique substitution pattern may impart specific biological activities that are valuable in drug design.

Interaction Studies

Research has demonstrated that 1,2-diiodo-3-fluorobenzene can interact with enzymes and receptors:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by binding at their active sites, thereby modulating their activity.

- Receptor Interaction : It may influence receptor activity through specific interactions at receptor sites, impacting various biological pathways.

Case Studies

Several studies have highlighted the biological activities of 1,2-diiodo-3-fluorobenzene:

- Study on Enzyme Interaction :

-

Radiolabeled Compound Development :

- In a study focused on imaging techniques, 1,2-diiodo-3-fluorobenzene was used as a precursor for synthesizing radiolabeled compounds. These compounds demonstrated effective imaging capabilities in biological systems, highlighting their utility in diagnostic applications.

Comparative Analysis with Similar Compounds

To understand the unique properties of 1,2-diiodo-3-fluorobenzene better, it is useful to compare it with structurally similar compounds:

Table 2: Comparison of Similar Compounds

| Compound | Molecular Formula | Key Features |

|---|---|---|

| 1,2-Diiodo-4-methylbenzene | C₇H₈I₂ | Similar reactivity but different substitution pattern |

| 1-Bromo-3-fluorobenzene | C₆H₄BrF | Less halogen content; different biological activities |

| 1-Iodo-4-fluorobenzene | C₆H₄IF | Lower reactivity due to fewer halogens |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.